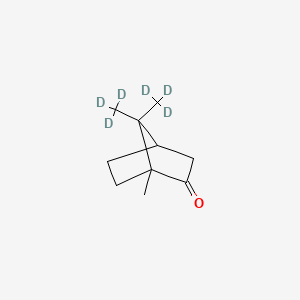

Camphor-d6

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

158.27 g/mol |

IUPAC Name |

1-methyl-7,7-bis(trideuteriomethyl)bicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/i1D3,2D3 |

InChI Key |

DSSYKIVIOFKYAU-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1(C2CCC1(C(=O)C2)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Camphor D6 and Its Deuterated Analogues

Historical Context of Deuterated Camphor (B46023) Synthesis

The synthesis of camphor has a rich history, with early total syntheses dating back to the work of Komppa in 1903, starting from diethyl oxalate (B1200264) and 3,3-dimethylpentanoic acid. wikipedia.org While the initial focus was on the total synthesis of the natural product, the advent of isotopic labeling techniques paved the way for the preparation of deuterated analogues. Early methods for introducing deuterium (B1214612) into organic molecules often involved acid- or base-catalyzed hydrogen-deuterium exchange reactions. These methods, while sometimes effective for simpler molecules, could be limited in their regioselectivity and functional group tolerance when applied to complex structures like camphor. thieme-connect.com The unique bicyclic structure of camphor presents challenges and opportunities for selective deuteration.

Contemporary Synthetic Routes to Specific Deuterated Camphor Isomers

Modern synthetic strategies for preparing deuterated camphor derivatives focus on achieving high regioselectivity and, in some cases, stereoselectivity. These approaches often utilize specific reaction conditions, catalysts, or precursors to direct deuterium incorporation to desired positions.

Regioselective Deuteration Strategies (e.g., (1R)-5,5-dideuterocamphor, 9-deuteriocamphor)

Regioselective deuteration of camphor targets specific hydrogen atoms within the molecule. For instance, the synthesis of (1R)-5,5-dideuterocamphor has been achieved through multi-step routes. One such synthesis involves starting from (1R)-(+)-camphor and utilizing chromium trioxide in refluxing glacial acetic acid in the first step. nih.gov The detailed steps and intermediates involved in such transformations are crucial for controlling the positions of deuterium incorporation.

Another example of regioselective deuteration is the synthesis of 9-deuteriocamphor and 8-deuteriocamphor. These have been synthesized by reducing 9-bromocamphor (B1239878) and 8-bromocamphor, respectively, using tri-n-butyltin deuteride (B1239839) (Bu3SnD) with AIBN as an initiator in dry benzene (B151609) under reflux conditions. cdnsciencepub.com Subsequent reactions, such as bromination, could then be performed on these deuterated intermediates to yield further functionalized deuterated camphor derivatives. cdnsciencepub.com Mass spectroscopic analysis of 9-deuteriocamphor synthesized by this method showed a deuterium content of 98-100 mol%. cdnsciencepub.com For 8-deuteriocamphor synthesized via reduction of 8-bromocamphor with tri-n-butyltin deuteride, mass spectroscopic analysis indicated 85-87 mol% deuterium content, with some loss of deuterium observed based on 1H NMR analysis. cdnsciencepub.com

Palladium-catalyzed hydrogen isotope exchange (HIE) reactions, often enabled by specific ligands, have emerged as powerful contemporary methods for regioselective deuteration of complex substrates, including camphor derivatives. thieme-connect.comacs.orgacs.org These methods can offer mild reaction conditions and improved functional group tolerance compared to traditional acid/base-catalyzed exchange. thieme-connect.com

Stereoselective Deuteration Approaches

Stereoselective deuteration aims to introduce deuterium with a specific spatial orientation (either exo or endo) at a chiral or prochiral center. While regioselective deuteration focuses on the position, stereoselective deuteration controls the diastereomeric or enantiomeric outcome of the deuterium incorporation. Camphor's bicyclic structure presents several positions where stereoselective deuteration is relevant, such as the C-3 and C-5 positions.

Studies involving the hydroxylation of camphor by cytochrome P450cam, for example, have utilized camphor analogues containing deuterium at the 5-exo or 5-endo positions to investigate the stereochemistry and deuterium isotope effects of the reaction. nih.govacs.org These studies highlight the importance of accessing stereoselectively deuterated camphor for understanding enzymatic reaction mechanisms. The synthesis of such stereoselectively deuterated camphor derivatives often requires carefully controlled reaction conditions or the use of chiral auxiliaries or catalysts. researchgate.netsemanticscholar.orgacs.org

Advanced Characterization of Synthesized Deuterated Camphor Derivatives

Rigorous characterization of synthesized deuterated camphor derivatives is essential to confirm the sites and extent of deuterium incorporation and to assess the purity of the synthesized compounds. Advanced spectroscopic and mass spectrometric techniques are indispensable for this purpose.

Spectroscopic Confirmation of Deuteration Sites and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a primary tool for confirming the positions of deuterium labeling. The absence or significant reduction of specific proton signals in the 1H NMR spectrum, coupled with changes in the splitting patterns of adjacent protons, provides clear evidence of deuterium incorporation at those sites. nih.govcdnsciencepub.comcdnsciencepub.com

| Technique | Information Provided |

|---|---|

| 1H NMR | Confirmation of deuterium sites (loss of proton signals) |

| 13C NMR | Confirmation of deuterium sites (changes in chemical shifts and splitting due to C-D bonds) |

| FT-IR | Vibrational modes, can indicate presence of C-D bonds |

| UV-Vis | Electronic properties |

Similarly, 13C NMR spectroscopy is highly informative. The presence of a carbon-deuterium bond leads to a change in the chemical shift and a characteristic splitting pattern (triplet for CD, quintet for CD2) due to coupling with deuterium (I=1). cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com Quantitative 13C NMR can also be used to determine the ratio of different components in a mixture, which can be applied to assess the isotopic purity of deuterated compounds. acs.org

Other spectroscopic techniques like FT-IR and UV-Vis can provide complementary information about the synthesized compounds, although NMR and Mass Spectrometry are typically the most direct methods for confirming deuteration. rsc.orgdoi.org

Mass Spectrometric Analysis for Isotopic Content and Molecular Integrity

Mass spectrometry (MS) is crucial for determining the isotopic content and confirming the molecular integrity of deuterated camphor derivatives. Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak (M+) corresponding to the molecular weight of the compound. For deuterated analogues, the molecular ion region will show a series of peaks corresponding to molecules with different numbers of deuterium atoms incorporated. scielo.brresearchgate.net

| Technique | Information Provided |

|---|---|

| EI-MS | Molecular ion peak, isotopic distribution |

| HRMS | Exact mass measurement, elemental composition |

| GC-MS | Separation and identification of components, isotopic analysis |

| LC-MS | Separation and identification of components, isotopic analysis |

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the deuterated species and confirmation of the desired molecular formula with incorporated deuterium. cdnsciencepub.comdoi.orgrsc.org Analysis of the isotopic cluster in the mass spectrum allows for the calculation of the percentage of deuterium incorporation and the distribution of isotopologues (molecules with varying numbers of deuterium atoms). cdnsciencepub.comcdnsciencepub.comgoogle.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are often used in conjunction with MS to separate and analyze complex mixtures, which is particularly useful for assessing the purity of the deuterated product and identifying any undeuterated or partially deuterated byproducts. scielo.brrsc.org

Mass spectrometric analysis has been used to determine the deuterium content in synthesized 9-deuteriocamphor (98-100 mol%) and 8-deuteriocamphor (85-87 mol%). cdnsciencepub.com It has also been employed to monitor deuterium content in studies involving hydrogen-deuterium exchange in camphor and its derivatives. cdnsciencepub.comcdnsciencepub.comupenn.edu

Advanced Spectroscopic Applications of Camphor D6

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Deuterated compounds are essential in NMR spectroscopy for several reasons. They serve to remove the overwhelming solvent signal in ¹H NMR experiments, allowing for clearer observation of the analyte's protons labinsights.nltutorchase.com. Additionally, deuterated solvents can be used as a lock signal to maintain a stable magnetic field strength in NMR instruments simsonpharma.comtcichemicals.com. The use of deuterated solvents is a common practice, with examples including deuterium (B1214612) oxide (D₂O), chloroform-d (B32938) (CDCl₃), and dimethyl sulfoxide-d6 (DMSO-d6) labinsights.nlsimsonpharma.comtcichemicals.com.

Deuterium (²H) NMR Studies of Molecular Dynamics and Orientational Order

²H NMR spectroscopy is a powerful tool for investigating molecular dynamics and orientational order in various states, including solid and partially ordered systems researchgate.netwikipedia.org. The quadrupolar nature of the deuterium nucleus (spin I=1) makes its NMR spectrum sensitive to molecular motion and the orientation of C-D bonds relative to the applied magnetic field wikipedia.orgresearchgate.net.

Studies using ²H NMR on camphor (B46023) itself have provided insights into its phase transitions and molecular reorientation. For instance, an investigation of the ²H NMR absorption profile of D-camphor-3,3-d₂ demonstrated that a solid-solid phase transition is accompanied by the onset of weakly preferred orientations researchgate.net. The spectra in the solid phase could be simulated by introducing temperature-dependent average order parameters, analogous to those used for liquid crystals researchgate.net.

The sensitivity of ²H NMR to molecular motion makes it suitable for studying dynamics on multiple timescales. Temperature-dependent ²H NMR studies can reveal information about the rates and activation energies of dynamic processes researchgate.net.

Solid-state ²H NMR is particularly informative due to the relatively small quadrupole moment of deuterium compared to other quadrupolar nuclei, which allows for the excitation of the entire spectrum with relatively short pulses wikipedia.org. Magic-Angle Spinning (MAS) is a key technique in solid-state NMR that helps to average out anisotropic interactions, leading to sharper signals and improved resolution wikipedia.orgemory.edu.

Solid-state deuterium MAS NMR has been applied to study the dynamics of molecules in various environments, including those bound to proteins. For example, solid-state deuterium MAS NMR spectra of perdeuterated adamantane (B196018) bound to cytochrome P450cam were reported acs.orgacs.orgnih.gov. While not directly using Camphor-d6 as the analyte in this specific instance, this demonstrates the applicability of the technique to study the dynamics of molecules structurally related to camphor in complex biological systems. The technique can provide information about molecular motion and binding interactions in the solid state acs.orgacs.org. High magnetic fields and fast MAS can significantly improve the sensitivity and resolution of ²H MAS NMR spectra chemrxiv.orgresearchgate.net.

Spin relaxation measurements in ²H NMR, such as the Zeeman spin-lattice relaxation time (T₁Z) and quadrupolar spin-lattice relaxation time (T₁Q), provide valuable information about molecular motion and dynamics researchgate.netacs.orgnih.govacs.org. These relaxation rates are sensitive to molecular reorientation correlation times researchgate.net.

For a spin 1 nucleus like deuterium, a suite of ²H-based spin relaxation experiments can be used to quantify R₁ and R₂ relaxation rates, which provide information about dynamics on pico- to nanosecond timescales acs.orgnih.govutoronto.ca. The consistency of the data can be evaluated by measuring all five rates accessible for a spin 1 particle and checking if they obey theoretical predictions acs.orgnih.govutoronto.ca. While the provided search results discuss ²H spin relaxation in the context of RNA dynamics and other systems acs.orgnih.govacs.orgutoronto.ca, the principles and techniques are applicable to studying the dynamics of deuterated camphor.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis with Deuterium Decoupling

The presence of deuterium in a molecule can influence the ¹H and ¹³C NMR spectra. Deuterium decoupling is a technique used to remove the coupling between deuterium nuclei and neighboring protons or carbons, simplifying the spectra and improving resolution cdnsciencepub.comresearchgate.net.

Two-dimensional (2D) ¹H,¹³C correlation spectroscopy, such as HSQC or HMBC, combined with deuterium decoupling, is a powerful method for detecting and analyzing stereospecific deuterium labeling cdnsciencepub.comcdnsciencepub.com. This technique allows for the correlation of proton and carbon signals, and the absence of coupling to deuterium simplifies the interpretation of spectra, particularly in complex molecules.

Studies on [3-²H]camphors have demonstrated that deuterium-decoupled 2D ¹H,¹³C correlation spectroscopy can easily reveal methylene (B1212753) groups stereospecifically labeled with deuterium, even in cases with overlapping resonances in 1D spectra cdnsciencepub.comcdnsciencepub.com. The high chemical shift dispersion in two dimensions helps to separate signals of interest cdnsciencepub.com. This approach has proven valuable in analyzing the stereochemistry of reactions cdnsciencepub.com.

Deuterium substitution can induce small but measurable shifts in the chemical shifts of neighboring nuclei, particularly ¹³C nuclei. These "isotope shifts" can be used to study deuterium exchange processes and gain insights into molecular structure and dynamics researchgate.netnih.govcdnsciencepub.comualberta.cabibliotekanauki.pl.

The deuterium isotope effect on ¹³C chemical shifts (nΔC(D) = δC(H) - δC(D)) can be measured as the difference between the ¹³C signals in the spectra of non-deuterated and deuterated species researchgate.net. The magnitude and sign of these shifts provide information about the electronic structure and bonding researchgate.netnih.gov. Studies have shown that the largest isotope effects typically occur in the bond directly involved in the substitution researchgate.net. Long-range isotope effects can also be observed, particularly in systems with hydrogen bonding or electronic conjugation researchgate.netnih.gov.

These isotope effects have been used to determine the position of proton transfer equilibrium in Schiff bases and characterize intramolecular hydrogen bonding researchgate.netualberta.ca. The observation of separate signals for H- and D-substituted species requires slow exchange on the NMR timescale researchgate.net. The application of deuterium isotope effects on ¹³C NMR parameters has been used to characterize intramolecular hydrogen bonding in the solid state ualberta.ca.

Compound Table

| Compound Name | PubChem CID |

| Camphor | 2537 nih.gov |

| This compound | Not found in search results, derived from Camphor (CID 2537) with 6 deuterium atoms. |

Interactive Data Tables (Example based on potential findings - no specific data for this compound found in search results for direct table creation)

Example Table Structure (Illustrative)

| NMR Parameter | Value (Units) | Conditions (Temperature, Solvent, etc.) | Reference |

| ²H T₁Z | [Data] | [Conditions] | [Index] |

| ²H T₁Q | [Data] | [Conditions] | [Index] |

| ¹³C Isotope Shift | [Data] | [Conditions] | [Index] |

| ... | ... | ... | ... |

Application of Deuterated Camphor in Chiral NMR Spectroscopy

Deuterated camphor, including this compound, plays a significant role in chiral NMR spectroscopy. This technique is crucial for distinguishing between enantiomers and determining enantiomeric excess.

Chiral Solvating Agent (CSA) Studies with Camphor Enantiomers

Chiral solvating agents (CSAs) are used in NMR to induce diastereomeric interactions with chiral analytes, leading to the differentiation of their signals in the NMR spectrum. Camphor enantiomers have been explored as chiral solvating agents or as precursors for the development of CSAs. Studies have utilized camphor derivatives, such as fluorinated compounds derived from d- or l-camphor, as chiral NMR shift reagents for determining the enantiomeric composition of various compounds, including alcohols, esters, and ketones rsc.orggoogle.com. The non-equivalence observed in the NMR signals is attributed to intrinsically different magnetic environments for the coordinated enantiomers google.com. The use of camphor-derived chiral ligands in conjunction with lanthanide complexes, such as europium and praseodymium chelates, has been reported for this purpose rsc.orggoogle.com.

Furthermore, studies investigating the chiral recognition of camphor enantiomers by cyclodextrins in D₂O have utilized ¹H and ¹³C NMR spectroscopy, revealing splittings in the spectra due to chiral recognition nih.gov. These studies found that the complexes formed were of 1:2 guest-to-host stoichiometry nih.gov.

Diastereomeric Complex Formation Analysis using NMR Diffusion Measurements (DOSY)

NMR Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique for analyzing mixtures and studying molecular interactions, including the formation of diastereomeric complexes. DOSY allows for the separation of NMR spectra based on the diffusion coefficients of the components in a mixture u-tokyo.ac.jpspectroscopyeurope.com. The diffusion coefficient is related to the effective size and hydrodynamic volume of a molecule or complex u-tokyo.ac.jp.

DOSY measurements have been applied to study the complexation of camphor with cyclodextrins researchgate.netresearchgate.net. These studies have shown that DOSY can be used to follow the composition of camphor-cyclodextrin complexes at different concentration ratios and to estimate binding energies researchgate.netresearchgate.net. While chemical shift titration is often considered more precise for determining association constants, DOSY provides a complementary method for analyzing complex formation researchgate.netresearchgate.net. The technique can reveal different diffusion coefficients for species in a mixture, allowing for the differentiation of free and bound molecules, and thus providing evidence for diastereomeric complex formation u-tokyo.ac.jp.

Use of Deuterated Camphor Ketals as ¹H-NMR Shift Reagents

Deuterated camphor ketals have been investigated for their application as ¹H-NMR shift reagents. Shift reagents are paramagnetic substances that interact with functional groups in a molecule, inducing shifts in the NMR signals and simplifying complex spectra slideshare.netuobasrah.edu.iq. This can be particularly useful for resolving overlapping peaks and gaining more detailed structural information slideshare.net.

Specifically, D-camphor ketals have been used as ¹H-NMR shift reagents to investigate the stereochemical configuration of lipids nih.gov. This highlights the utility of deuterated camphor derivatives in providing insights into the structure and stereochemistry of other molecules through their influence on NMR spectra.

Vibrational Spectroscopy: Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD)

Vibrational spectroscopy techniques, including IR, Raman, and VCD, provide valuable information about the molecular vibrations and structure of compounds. Deuteration can significantly impact vibrational spectra by shifting and altering the intensity of vibrational bands.

Comprehensive Vibrational Analysis of Deuterated Camphor and Analogues

Comprehensive vibrational analysis of deuterated camphor and its analogues involves studying their IR, Raman, and VCD spectra to understand the effects of isotopic substitution on molecular vibrations and to gain insights into their structural and stereochemical properties.

Comparative IR and Raman Spectroscopic Investigations

Comparative IR and Raman spectroscopic investigations of camphor and its deuterated forms, such as this compound, allow for the identification and assignment of vibrational modes. Deuteration typically leads to shifts in the frequencies of vibrational bands, particularly those involving C-H bonds, which are replaced by C-D bonds scispace.comresearchgate.net. These isotopic shifts can simplify complex spectra and aid in the assignment of specific vibrations to particular functional groups or molecular regions.

Studies have explored the vibrational spectra of camphor using IR and Raman spectroscopy, sometimes in conjunction with theoretical calculations, to understand its conformational stability and vibrational assignments dntb.gov.ua. The non-planar structure of camphor and its C1 symmetry suggest that its vibrational modes are detectable by both IR and Raman spectroscopy doi.org.

Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is particularly sensitive to the stereochemistry of chiral molecules spectroscopyeurope.comacs.org. VCD spectra of camphor enantiomers have been measured, showing characteristic positive and negative peaks, with enantiomers exhibiting VCD spectra of opposite sign but equal intensity spectroscopyeurope.com. The use of deuterated solvents like CDCl₃ in VCD studies is common to shift solvent absorption bands away from those of the analyte spectroscopyeurope.com. Interestingly, the presence of a chiral compound like camphor in solution can induce chirality in the surrounding solvent molecules, making the C-D stretch in deuterated chloroform (B151607) VCD active researchgate.net. This phenomenon has been observed in VCD studies of camphor dissolved in deuterated chloroform researchgate.net.

The combination of experimental IR and Raman data with theoretical calculations, such as those based on Density Functional Theory (DFT), is a powerful approach for a comprehensive vibrational analysis of camphor and its deuterated analogues dntb.gov.uadoi.org. These computational methods can help predict vibrational frequencies and intensities, aiding in the interpretation of experimental spectra and providing deeper insights into the molecular structure and dynamics.

VCD Spectroscopy for Chiral Recognition and Conformational Studies

VCD spectroscopy is highly sensitive to the three-dimensional structure of chiral molecules, making it suitable for chiral recognition and conformational analysis. researchgate.netresearchgate.net The VCD spectrum of a chiral molecule is a unique fingerprint that reflects its absolute configuration and the distribution of its conformers in solution. researchgate.net By comparing experimental VCD spectra with theoretically calculated spectra for different possible configurations and conformations, the absolute configuration can be determined and insights into the solution-state conformational landscape can be gained. researchgate.netspectroscopyeurope.comspectroscopyasia.com

Camphor, including its deuterated form, serves as a useful model system for validating theoretical calculations and experimental techniques in VCD due to its relatively rigid structure, although it still exhibits some conformational flexibility. researchgate.net Studies on camphor derivatives have demonstrated the sensitivity of VCD to subtle structural changes and interactions. nih.govdntb.gov.ua

Probing Chiral Induction in Deuterated Solvents using VCD

Chiral induction, the phenomenon where a chiral molecule influences the chirality of its surrounding environment, can be investigated using VCD spectroscopy. When a chiral solute is dissolved in an achiral solvent, interactions between the solute and solvent molecules can induce a preferred orientation or conformation in the solvent, rendering it transiently chiral and thus VCD active in certain vibrational modes. researchgate.netrsc.org Deuterated solvents are often employed in these studies to avoid strong IR absorption from common protonated solvents. spectroscopyeurope.comspectroscopyasia.com

Induced Chirality in Deuterated Chloroform by Chiral Camphor

Research has shown that dissolving chiral camphor in deuterated chloroform (CDCl₃) can induce chirality in the solvent molecules. researchgate.net This induced chirality is evidenced by the appearance of VCD signals in the C-D stretching region of CDCl₃, which is otherwise VCD inactive in the absence of a chiral solute. researchgate.net This phenomenon arises from specific intermolecular interactions, such as C-D · · · O hydrogen bonds, formed between the deuterated chloroform and the carbonyl group of camphor. researchgate.net The experimental observation of VCD signals in the solvent's vibrational modes, supported by theoretical calculations of solute-solvent complexes, provides direct evidence of chiral induction and the nature of the intermolecular interactions involved. researchgate.net

Quantitative Determination of Enantiomeric Excess via VCD Spectroscopy

VCD spectroscopy can be utilized for the quantitative determination of enantiomeric excess (ee) in chiral samples. rsc.orgsemanticscholar.orgresearchgate.net The VCD spectrum of a racemic mixture (0% ee) is a flat line, as the equal and opposite VCD signals from the two enantiomers cancel each other out. spectroscopyeurope.comspectroscopyasia.com For a sample with a non-zero ee, the intensity of the VCD signals is directly proportional to the enantiomeric excess. spectroscopyeurope.comspectroscopyasia.comsemanticscholar.org

Mechanistic Investigations Utilizing Camphor D6 As an Isotopic Probe

Elucidation of Enzyme-Catalyzed Reaction Mechanisms

Isotopic labeling with deuterium (B1214612), as in Camphor-d6, is a crucial technique for studying the mechanisms of enzyme-catalyzed reactions, particularly those involving hydrogen atom transfer.

Cytochrome P450cam Hydroxylation Mechanism: Insights from Dideuterocamphor Electron Nuclear Double Resonance (ENDOR) Studies

Cytochrome P450cam (CYP101A1) is a well-characterized bacterial monooxygenase that catalyzes the regioselective hydroxylation of camphor (B46023). nih.govresearchgate.net Studies utilizing dideuterocamphor (Camphor-d2 or this compound) in conjunction with Electron Nuclear Double Resonance (ENDOR) spectroscopy have provided significant insights into the hydroxylation mechanism, particularly regarding the nature of the catalytically active intermediate. nih.govresearchgate.netacs.org

ENDOR studies on intermediate states formed during the hydroxylation of (1R)-camphor and (1R)-5,5-dideuterocamphor by cryoreduced oxy P450cam have been performed. nih.govresearchgate.net Hydroxylation of protiated camphor produces a primary product state where 5-exo-hydroxycamphor (B1210678) is coordinated with Fe(III). nih.govresearchgate.net ENDOR spectra show signals from protons of the Fe(III)-bound C5-OHexo and C5-Hendo groups of camphor. nih.govresearchgate.net When dideuterocamphor is hydroxylated under similar conditions, these ENDOR signals are absent. nih.govresearchgate.net

Further experiments involving dideuterocamphor in H2O buffer showed that the C5-OHexo signal reappears during relaxation upon annealing, a result of H/D exchange. nih.govresearchgate.net Conversely, with protiated camphor in D2O buffer, the C5-OHexo signal decreases due to H/D exchange. nih.govresearchgate.net These observations strongly support the involvement of Compound I (Cpd I) as the reactive species in the hydroxylation of camphor by P450cam. nih.govresearchgate.net The mechanism involves the insertion of the ferryl oxygen of Cpd I into the camphor C(5)-Hexo bond, leading to 5-OH-camphor where the hydroxyl proton is derived from the substrate. nih.gov

Isotopic Tracing of Hydrogen Atom Transfer (HAT) Processes

Isotopic tracing with deuterium is a direct method to follow the movement of hydrogen atoms during reactions, including Hydrogen Atom Transfer (HAT) processes. In enzyme-catalyzed reactions involving C-H bond cleavage, using deuterated substrates like this compound allows researchers to determine if a specific hydrogen atom is abstracted and subsequently incorporated into the product or solvent.

Studies involving P450cam have shown that the hydrogen atom added to camphor during reduction to borneol originates from water, as confirmed by 17O and 2H NMR. plos.org This highlights the utility of isotopic tracing in identifying the source of transferred atoms in complex enzymatic systems.

Organic Reaction Mechanism Studies through Deuterium Exchange

Deuterium exchange experiments using this compound and its derivatives are invaluable for probing the mechanisms of organic reactions, particularly those involving enolization, rearrangements, and carbocation intermediates.

Homoenolization Processes in Polycyclic Systems (e.g., Longicamphor, Copacamphor)

Homoenolization is a process where a hydrogen atom is abstracted from a carbon atom β to a carbonyl group, leading to a homoenolate anion intermediate. Deuterium exchange studies are crucial for identifying the positions that undergo homoenolization.

Investigations into the homoenolization of polycyclic ketones like longicamphor and copacamphor have utilized deuterium exchange under basic conditions. While longicamphor was found to incorporate multiple deuterium atoms, indicating homoenolization, copacamphor showed only monodeuteration at the α-position. cdnsciencepub.com This difference in deuterium incorporation provides insights into the relative ease of homoenolization in these related bicyclic systems and the influence of structural factors on the stability and formation of homoenolate intermediates.

Deuterium exchange in fenchone (B1672492), another bicyclic ketone, under homoenolization conditions (t-BuO−–t-BuOD) showed deuterium incorporation at multiple β positions (C-6 exo and endo, C-8, C-9, and C-10). cdnsciencepub.comresearchgate.net Both 13C and 2H NMR spectroscopy were employed to monitor deuterium incorporation, with 2H NMR offering advantages for determining relative exchange rates at different sites. cdnsciencepub.com Up to 6 deuterium atoms can be incorporated into fenchone under these conditions. cdnsciencepub.com

Rearrangement Mechanisms of Camphor Derivatives (e.g., Bromination)

Camphor and its derivatives are known to undergo various rearrangement reactions, often under acidic or basic conditions. Deuterium labeling is a powerful tool for elucidating the complex pathways involved in these skeletal rearrangements.

Studies on the C(8)-bromination of 3,3-dibromocamphor using deuterium-labeled precursors have indicated that the mechanism may involve 2,3-endo-methyl shifts. rsc.orgpsu.edursc.org The location of the deuterium label in the brominated product provides evidence for the migration of methyl groups during the reaction. For instance, deuterium labeling at the C(9)-methyl group of camphor was used to synthesize [9-2H]-3,3-dibromocamphor, and its subsequent bromination and debromination provided insights into the rearrangement process. rsc.orgpsu.edu The observation of deuterium loss from specific positions supports the proposed intermediate structures and rearrangement pathways. rsc.orgpsu.edu

Rearrangements of camphor systems can also involve Wagner-Meerwein shifts and hydride/methide shifts. core.ac.ukcdnsciencepub.com Deuterium labeling has been used to confirm proposed concerted mechanisms, such as a highly concerted Wagner-Meerwein, 6,2-hydride shift, Wagner-Meerwein rearrangement in competition with an associated 2,3-methide shift in camphor-derived tosylate systems. core.ac.uk The kinetics and activation parameters for steps in the rearrangement of deuterium-labeled camphor derivatives have been determined. core.ac.uk

Kinetic Isotope Effect (KIE) Studies with this compound

Kinetic Isotope Effects (KIEs) are powerful probes for understanding the transition state of a reaction and identifying the rate-determining step. By comparing the reaction rates of a compound and its isotopically labeled analogue (e.g., camphor vs. This compound), valuable mechanistic information can be obtained.

Studies on the hydroxylation of camphor by P450cam have employed KIEs. While early KIE studies with the classic bacterial P450cam system suggested that C-H bond breaking was not rate-limiting in camphor oxidation, a significant KIE was observed with norcamphor, a related substrate. nih.gov More recent studies on the reduction of camphor to borneol catalyzed by P450cam, shunted with m-CPBA in D2O, showed a large 1H/2H KIE of approximately 50. researchgate.netplos.org The magnitude and temperature independence of this KIE suggest that hydrogen transfer through tunneling may occur at the rate-determining step in the reduction of camphor to borneol. researchgate.netplos.org

KIE studies are essential for determining the extent to which C-H bond cleavage is rate-limiting in P450 reactions. nih.govnih.gov The presence of masking effects can influence the observed KIE, and various experimental approaches, including intermolecular and intramolecular competitive experiments, are used to estimate the intrinsic KIE. nih.govdoi.org

Deuterium Isotope Effects on Reaction Rates and Selectivity

Deuterium isotope effects (DIEs), often expressed as the ratio of the rate constant for the reaction with the light isotope (hydrogen) to that with the heavy isotope (deuterium), kH/kD, provide direct evidence about the involvement of the labeled atom in the rate-determining step of a reaction libretexts.orglibretexts.org. A significant primary deuterium isotope effect (typically kH/kD > 1) indicates that the C-H bond cleavage at the deuterated position is at least partially rate-limiting libretexts.orglibretexts.orglibretexts.orgnih.gov.

While specific studies using this compound (fully deuterated camphor) in the P450cam system are not explicitly detailed in the provided search results, studies with site-specifically deuterated camphor analogs (like 5-exo- and 5-endo-deuterated camphor) demonstrate the utility of deuterium labeling in understanding the regioselectivity and mechanism of enzymatic reactions involving camphor nih.govscilit.comacs.org. The magnitude and location of deuterium substitution influence the observed isotope effects, providing clues about which C-H bonds are being broken during the rate-limiting step and how this affects the selectivity of product formation nih.govrsc.org.

Transition State Characterization via KIE Analysis

Kinetic isotope effect analysis is a powerful method for characterizing the transition state of a reaction numberanalytics.comnumberanalytics.comlibretexts.org. The magnitude of the KIE is related to the changes in zero-point vibrational energies between the reactant and the transition state numberanalytics.comnumberanalytics.comlibretexts.orglibretexts.org. For reactions where a C-H bond is being broken in the transition state, the vibrational frequency of the C-H bond is higher than that of the C-D bond due to the mass difference libretexts.orglibretexts.org. This difference in zero-point energy leads to a higher activation energy for the reaction involving the C-D bond, resulting in a slower rate and a KIE greater than 1 libretexts.orglibretexts.org.

In general, the magnitude of a primary KIE can provide information about the degree of bond breaking in the transition state princeton.edu. A large KIE (e.g., kH/kD > 6-7) is often indicative of a transition state where the hydrogen is symmetrically poised between the donor and acceptor atoms princeton.edu. Smaller KIEs can suggest an earlier or later transition state with less complete bond breaking princeton.edu.

While specific KIE values obtained directly using this compound in various reactions are not extensively detailed in the provided search results, the principles of KIE analysis applied to site-specifically deuterated camphor analogs demonstrate the potential for this compound to be used in similar detailed mechanistic investigations across a range of reactions, particularly those involving functionalization of the camphor skeleton where C-H bond cleavage is implicated. The use of KIEs in conjunction with computational studies can further refine the understanding of transition state structures and reaction pathways oregonstate.edu.

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic characteristics of molecules. For isotopically substituted molecules such as this compound, these methods can elucidate the effects of deuterium substitution on vibrational and magnetic resonance spectra.

Density Functional Theory (DFT) has become a standard and reliable method for the calculation of vibrational frequencies and the corresponding infrared (IR) and Vibrational Circular Dichroism (VCD) intensities. nih.govresearchgate.net The substitution of hydrogen with deuterium, as in this compound, leads to a significant increase in the reduced mass of the vibrating groups. This mass change directly influences the vibrational frequencies. According to the harmonic oscillator approximation, the vibrational frequency is inversely proportional to the square root of the reduced mass. Therefore, C-D stretching and bending vibrations are expected to appear at considerably lower frequencies than the corresponding C-H vibrations. libretexts.org

DFT calculations can accurately predict these isotopic shifts. For a molecule like camphor, DFT calculations, often using functionals like B3LYP, can be employed to compute the harmonic vibrational frequencies for both the parent compound and its deuterated isotopologue, this compound. jmaterenvironsci.comresearchgate.net The comparison of these calculated frequencies reveals the isotopic shifts, which can then be compared with experimental IR spectra for validation.

VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is particularly sensitive to molecular stereochemistry. nih.gov DFT calculations are essential for the interpretation of VCD spectra, as they can predict the VCD signs and intensities for each vibrational mode. researchgate.net In a study on (R)-(+)-1-exo-d1-camphor, DFT calculations that included anharmonic corrections were shown to correctly interpret the VCD spectra in the C-D stretching region. acs.org This region is often complex due to the presence of overtone and combination bands. The successful application of these methods to a mono-deuterated camphor derivative indicates their potential for accurately predicting the VCD spectrum of this compound. The calculations would reveal how the altered vibrational modes due to deuteration couple with the chiral frame of the camphor molecule to produce a unique VCD signature.

Table 1: Illustrative Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Stretching Modes in Camphor and Hypothetical this compound using DFT

| Vibrational Mode | Camphor (C-H) | This compound (C-D) (Estimated) | Isotopic Frequency Ratio (νH/νD) |

| Methylene (B1212753) C-H/C-D stretch | ~2960 | ~2150 | ~1.38 |

| Methyl C-H/C-D stretch | ~2950 | ~2140 | ~1.38 |

| Methine C-H/C-D stretch | ~2870 | ~2080 | ~1.38 |

Note: The frequencies for this compound are estimated based on the theoretical isotopic shift due to the change in reduced mass. Actual DFT calculations would provide more precise values.

The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and spin-spin coupling constants, through quantum chemical calculations has become a valuable tool in structure elucidation. nih.govidc-online.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely accepted approach for calculating NMR chemical shieldings, which are then converted to chemical shifts.

For deuterated systems like this compound, the primary effect of deuterium substitution on the ¹³C NMR spectrum is the isotopic shift. Deuterium is known to cause a small upfield shift (to lower ppm values) for the directly attached carbon (α-effect) and often for the adjacent carbon (β-effect). This is due to the shorter average C-D bond length and altered vibrational levels compared to a C-H bond. DFT-GIAO calculations can, in principle, predict these subtle isotopic shifts. rsc.org

The prediction of coupling constants in deuterated systems is also of interest. The one-bond carbon-deuterium coupling constant (¹JCD) is related to the corresponding proton coupling constant (¹JCH) by the gyromagnetic ratios of the two nuclei (γD/γH ≈ 0.1535). Therefore, the calculated ¹JCH for camphor can be used to estimate the ¹JCD in this compound. More sophisticated calculations can directly compute these coupling constants. The accurate prediction of these parameters can aid in the assignment of complex NMR spectra of deuterated molecules. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering insights into their conformational preferences and dynamic behavior. nih.govnih.gov

The substitution of hydrogen with deuterium in this compound is expected to have subtle yet measurable effects on its molecular conformation and dynamics. The increased mass of deuterium leads to a lower zero-point vibrational energy for C-D bonds compared to C-H bonds. This can lead to slightly shorter average bond lengths for C-D bonds and can influence the conformational landscape of the molecule.

Advanced Computational Methodologies for Isotopic Systems

To tackle the complexities of chemical systems, particularly in condensed phases or biological environments, more advanced computational methods are required.

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to study chemical processes in large systems by treating a small, electronically important region with high-level quantum mechanics, while the surrounding environment is described with a more computationally efficient molecular mechanics force field. wikipedia.org This methodology is particularly well-suited for studying isotopic effects in complex environments. acs.orgnih.govrsc.org

For this compound, a QM/MM approach could be employed to study its behavior in solution or within an enzyme active site. The this compound molecule would be treated as the QM region, allowing for an accurate description of its electronic structure and the subtle effects of deuteration. The surrounding solvent molecules or protein residues would constitute the MM region. Such simulations could be used to investigate how the isotopic substitution affects the interactions between this compound and its environment, such as hydrogen bonding (or deuterium bonding). Furthermore, QM/MM methods are instrumental in calculating kinetic isotope effects for chemical reactions, providing a theoretical framework to understand how deuteration influences reaction rates and mechanisms. researchgate.netrutgers.edu The application of QM/MM to this compound could, for example, provide a more detailed understanding of the isotope effects observed in its enzymatic hydroxylation. nih.gov

Computational and Theoretical Chemistry of Camphor D6

Advanced Computational Insights

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in a ligand such as Camphor-d6, introduces subtle yet significant quantum mechanical effects that can modulate its binding affinity to a biological target. While specific computational studies focusing exclusively on the isotope-induced binding affinity of this compound are not extensively documented in publicly available literature, the theoretical principles and computational methodologies to investigate such phenomena are well-established. These studies generally leverage quantum mechanics (QM) and molecular mechanics (MM) to elucidate the energetic and structural consequences of deuteration.

The primary origin of the isotope effect on ligand binding affinity lies in the change in zero-point vibrational energy (ZPVE). A chemical bond involving deuterium has a lower ZPVE than the corresponding bond with protium (B1232500) due to the increased mass of deuterium. This difference in ZPVE between the free ligand and the protein-bound state can lead to a net change in the binding free energy.

Detailed Research Findings

Computational chemistry provides the tools to dissect these subtle energetic contributions. The primary methods employed include Density Functional Theory (DFT), Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid models, and Molecular Dynamics (MD) simulations coupled with free energy perturbation (FEP) methods.

One of the core computational tasks is the calculation of vibrational frequencies for both the protiated and deuterated ligand in the free state and when bound to a receptor. The change in ZPVE upon binding can be calculated, and this difference between the deuterated and protiated species contributes to the binding isotope effect (BIE). A positive BIE indicates that the protiated ligand binds more tightly, while a negative (or inverse) BIE suggests preferential binding of the deuterated ligand.

For a molecule like this compound, where six hydrogen atoms are replaced by deuterium, the cumulative effect on ZPVE can be significant. Let's consider the C-H bonds at the C3 and C10 positions of the camphor (B46023) molecule. Upon binding to a receptor, the vibrational modes associated with these bonds may be altered due to steric hindrance or changes in the electronic environment.

Illustrative Vibrational Frequency and ZPVE Changes

The following table illustrates hypothetical changes in the stretching frequency of a C-H bond versus a C-D bond upon binding and the resulting impact on ZPVE.

| Bond Type | State | Vibrational Frequency (cm⁻¹) | ZPVE (kcal/mol) | ΔZPVE upon Binding (kcal/mol) |

| C-H | Free | 2900 | 4.15 | \multirow{2}{}{-0.07} |

| C-H | Bound | 2850 | 4.08 | |

| C-D | Free | 2100 | 3.00 | \multirow{2}{}{-0.05} |

| C-D | Bound | 2050 | 2.95 | |

| Note: These are illustrative values to demonstrate the principle. |

In this hypothetical scenario, the change in ZPVE upon binding is different for the C-H and C-D bonds, which would result in a net change in the binding free energy.

Computational studies have also highlighted the role of deuterium in modulating non-covalent interactions, such as hydrophobic interactions and hydrogen bonding. The slightly smaller van der Waals radius and lower polarizability of a C-D bond compared to a C-H bond can alter dispersion forces, which are critical for ligand binding in hydrophobic pockets. Protiated compounds have, in some computational and experimental models, been shown to bind more strongly to nonpolar moieties. cchmc.org

Furthermore, if a C-H bond in camphor acts as a weak hydrogen bond donor to a receptor, its substitution with a C-D bond can alter the strength of this interaction. DFT calculations are particularly useful for quantifying the energies of such weak hydrogen bonds. mdpi.com

Molecular dynamics simulations can provide insights into how deuteration affects the dynamic behavior of the ligand within the binding site and the surrounding water molecules. researchgate.net These simulations can reveal differences in the stability of the bound conformation and the accessibility of water to the binding site, which can indirectly influence binding affinity.

Summary of Computational Approaches

The table below summarizes the key computational methods and their application to studying isotope-induced effects on ligand binding affinity.

| Computational Method | Application to Isotope Effects on Binding Affinity |

| Density Functional Theory (DFT) | Calculation of vibrational frequencies and ZPVE. mdpi.com Quantification of changes in electronic structure and weak interactions (e.g., hydrogen bonds). mdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Allows for a high-level quantum mechanical treatment of the ligand and its immediate binding environment, while the rest of the protein is treated with more computationally efficient molecular mechanics. |

| Molecular Dynamics (MD) Simulations | Exploration of the conformational landscape of the ligand-protein complex. nih.govnih.gov Assessment of the role of solvent and dynamic effects on binding. |

| Free Energy Perturbation (FEP) | Calculation of the relative binding free energy between the protiated and deuterated ligand by computationally "alchemically" transforming one into the other. |

Future Directions and Emerging Research Avenues for Camphor D6

Development of Novel Synthetic Routes for Precise Site-Specific Deuteration

Precise control over deuterium (B1214612) incorporation is crucial for maximizing the utility of labeled compounds like Camphor-d6 in mechanistic and spectroscopic studies. Future research will likely focus on developing novel synthetic methodologies that allow for site-specific deuteration of the camphor (B46023) skeleton with high efficiency and regioselectivity. While general methods for C-H deuteration exist, such as palladium-catalyzed late-stage C-H deuteration which has been shown to incorporate deuterium in arene moieties and olefinic positions in various compounds, including a camphor derivative, the development of routes specifically tailored to the bicyclic structure of camphor is an active area acs.org. Research into sustainable synthetic routes using immobilized and recyclable catalysts for deuterium-labelled organic compounds is also ongoing and could potentially be applied to camphor derivatives acs.org. The synthesis of deuterionucleosides for site-specific incorporation into oligo-DNA or -RNA for NMR or biological studies highlights the broader interest in precise deuteration strategies that could inform approaches for complex molecules like camphor researchgate.net. Achieving precise site-specific deuteration in this compound will enable researchers to isolate and study the behavior of specific positions within the molecule, providing invaluable insights into its chemical and biological interactions.

Advanced Spectroscopic Methodologies for Complex Biological and Material Systems

This compound is a valuable tool for advanced spectroscopic studies, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of deuterium simplifies complex proton NMR spectra by removing signals from the deuterated positions, allowing for clearer analysis of the remaining protons and providing insights into molecular structure and dynamics. This is particularly useful in studying complex biological and material systems where spectral overlap can be a significant challenge. Future research will explore the application of this compound in increasingly sophisticated NMR experiments to study its interactions within biological environments, such as protein binding sites or cellular membranes, and within advanced material matrices. Vibrational Circular Dichroism (VCD) spectroscopy has shown sensitivity to conformational changes and intermolecular interactions, and studies using camphor in deuterated solvents like CDCl₃ have demonstrated the induction of chirality in the solvent, agreeing with computational studies of solute-solvent associations researchgate.net. Extending such VCD studies with this compound could provide deeper understanding of its interactions in various environments. Raman spectroscopy has also been used to investigate camphor, providing structural information researchgate.net. The use of this compound in combination with advanced Raman techniques could offer further insights into its vibrational modes and structural properties in different states or environments. These advanced spectroscopic methodologies, leveraging the unique properties of this compound, will be crucial for elucidating complex molecular behavior in diverse systems.

Integration of Computational and Experimental Approaches in Advanced Mechanistic Studies

The combination of computational chemistry and experimental techniques is a powerful approach for understanding reaction mechanisms. For this compound, integrating computational methods, such as Density Functional Theory (DFT), with experimental observations from studies utilizing the deuterated compound will be a key future direction. Computational studies can provide theoretical insights into reaction pathways, transition states, and energy profiles, complementing experimental data obtained from kinetic isotope effect studies using this compound. This integrated approach can help to resolve ambiguities and provide a more complete picture of the underlying mechanisms of reactions involving camphor or its derivatives core.ac.uk. For example, computational analysis has provided theoretical insights into the regioselectivity of bromination of camphor core.ac.uk. Furthermore, computational modeling can aid in understanding the interactions of this compound in complex systems, such as chiral recognition processes or biological interactions, by predicting binding modes and energies. Studies on organotellurium compounds derived from camphor have utilized DFT to investigate molecular structure, HOMO/LUMO surfaces, and energy gaps, demonstrating the applicability of these methods to camphor-based structures ekb.eg. The synergistic application of computational and experimental techniques with this compound will be essential for advancing the understanding of complex chemical transformations and molecular behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.